4-Amino-2-chloro-6-fluorobenzonitrile
Overview
Description
4-Amino-2-chloro-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H4ClFN2 . It is a medicinal chemistry intermediate .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Amino-6-fluorobenzonitrile, involves the treatment of 2,6-difluorobenzonitrile with ammonia, which results in the displacement of one of the activated fluorine atoms . A method of preparing a benzonitrile involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of this compound is 170.57 .Chemical Reactions Analysis
This compound, as a medicinal chemistry intermediate, has been employed for the preparation of tacrine-related compounds . It may be used for the synthesis of antifolate and antibacterial quinazoline derivatives .Scientific Research Applications
Research and Development Applications : While specific studies or applications of 4-Amino-2-chloro-6-fluorobenzonitrile in scientific research are not widely detailed, compounds like this often play a crucial role in the research and development sectors. They are typically used in the synthesis of more complex chemical structures or as building blocks in organic chemistry research. This can include applications in developing new pharmaceuticals, materials, or chemical processes (source: VWR).
Physical and Chemical Properties : Understanding the physical and chemical properties of a compound is essential for its application in research. For example, information about its boiling point, melting point, density, and molecular weight is crucial for laboratory work. While specific data for this compound was not found, similar compounds exhibit properties like specific boiling and melting points, vapor pressures, and densities. These characteristics help in determining the compound's behavior under different laboratory conditions (source: ChemSpider).
Safety and Handling : In scientific research, the safety and handling of chemicals are paramount. For compounds like this compound, it's important to understand their potential hazards and the necessary precautions. This typically includes the use of personal protective equipment, storage conditions, and procedures for safe handling to prevent exposure and accidents in the laboratory (source: Chemsrc).
Regulatory Information : Regulatory compliance is also a critical aspect of using chemicals in research. Information on any regulatory requirements or restrictions related to this compound helps in ensuring that the use of the compound adheres to legal and safety standards. This can include information on transportation, disposal, and storage in accordance with national and regional regulations (source: Chemsrc).
Spectral Data and Analysis : Spectral data is often used in research to identify and analyze chemical compounds. Spectral libraries provide access to infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra, which can be instrumental in the study and application of compounds like this compound. These data assist in understanding the compound's structure and properties (source: SpectraBase).
Safety and Hazards
Safety data sheets suggest that 4-Amino-2-chloro-6-fluorobenzonitrile may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Mechanism of Action
Target of Action
Similar compounds like 2-amino-6-fluorobenzonitrile have been used in the synthesis of quinazolines , which are known to have various biological targets, including kinases in cancer cells .
Mode of Action
Based on its structural similarity to 2-amino-6-fluorobenzonitrile, it may interact with its targets through the formation of quinazoline derivatives .
Biochemical Pathways
Quinazoline derivatives, which could potentially be synthesized from this compound, are known to interfere with various biochemical pathways, particularly those involved in cell proliferation and survival .
Result of Action
If it behaves similarly to other quinazoline derivatives, it could potentially inhibit the activity of certain kinases, leading to the suppression of cell proliferation and survival .
Properties
IUPAC Name |
4-amino-2-chloro-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGUYMHEJVAZEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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